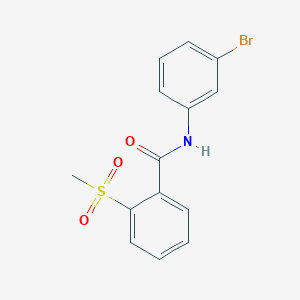
N-(3-bromophenyl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-bromophenyl)-2-(methylsulfonyl)benzamide” is a chemical compound with the molecular formula C14H13BrN2O3S . It has an average mass of 369.234 Da and a monoisotopic mass of 367.983032 Da .
Synthesis Analysis
The synthesis of compounds similar to “N-(3-bromophenyl)-2-(methylsulfonyl)benzamide” has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-bromophenyl)-2-methanesulfonylbenzamide (also known as F2556-0203 or N-(3-bromophenyl)-2-(methylsulfonyl)benzamide), focusing on six unique applications:
Anticancer Activity
N-(3-bromophenyl)-2-methanesulfonylbenzamide has shown promising anticancer properties. Research indicates that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Studies have demonstrated its efficacy against breast cancer, lung cancer, and colorectal cancer cells .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
N-(3-bromophenyl)-2-methanesulfonylbenzamide exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. It disrupts the cell membrane integrity of these microorganisms, leading to their death. This property is particularly useful in developing new antibiotics and antifungal agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. For instance, it has shown inhibitory effects on tyrosine kinases, which are involved in many cellular processes including cell division and metabolism. This makes it a potential therapeutic agent for diseases where enzyme regulation is disrupted, such as certain cancers and metabolic disorders .
Neuroprotective Effects
Research has indicated that N-(3-bromophenyl)-2-methanesulfonylbenzamide may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells. N-(3-bromophenyl)-2-methanesulfonylbenzamide can be used as a photosensitizer, which, upon activation by light, produces reactive oxygen species that can destroy cancer cells.
These applications highlight the versatility and potential of N-(3-bromophenyl)-2-methanesulfonylbenzamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Synthesis, Anticancer Activity, and In Silico Studies Anti-inflammatory Effects Antimicrobial Activity Enzyme Inhibition Neuroprotective Effects : Antioxidant Properties : Potential Use in Drug Delivery Systems : Photodynamic Therapy
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-20(18,19)13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRNSNVKCSBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-methanesulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

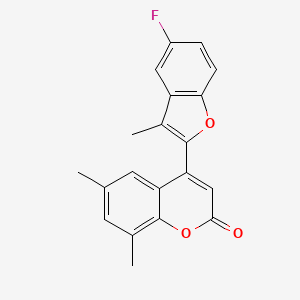
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]pent-4-enamide](/img/structure/B2650791.png)
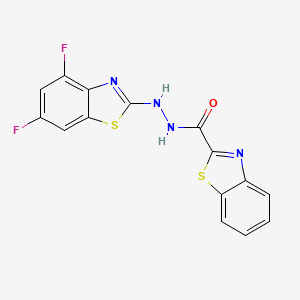
![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)
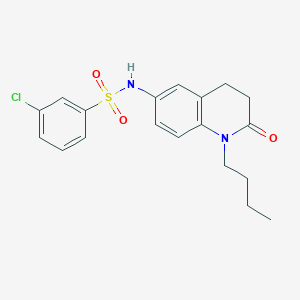
![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)
![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)
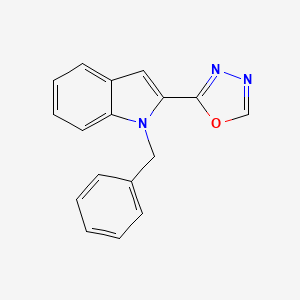
![7-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2650801.png)
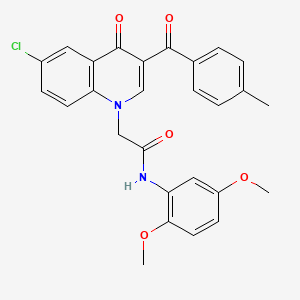
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)
![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)